Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, a nitrophenylsulfonamido group, and a naphtho[1,2-b]furan-3-carboxylate group . These groups could potentially give the compound a variety of chemical and physical properties.
Molecular Structure Analysis
The molecular formula of this compound is C23H20N2O7S . It has a molar mass of 468.479 Da and a monoisotopic mass of 468.099121 Da . The presence of different functional groups in the molecule would influence its overall shape and properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would depend on the polarity of its molecules, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on furan derivatives, including naphtho[1,2-b]furan, focuses on exploring the synthesis routes and chemical reactivity of these compounds. The study by Horaguchi et al. (1986) on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids demonstrates the influence of various substituents on the yield and product distribution of furan derivatives (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986). Such studies are crucial for understanding the synthesis of complex molecules like "Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate," potentially aiding in the development of novel synthetic strategies and the exploration of reactivity patterns.
Pharmacological Applications
Compounds structurally related to naphtho[1,2-b]furan derivatives have been explored for their pharmacological properties. Vagdevi et al. (2001) synthesized novel biheterocyclic compounds based on naphtho[2,1-b]furan and evaluated them for antibacterial, antifungal, anthelmintic, and analgesic activities, revealing significant antimicrobial and analgesic potentials in some derivatives (Vagdevi, Latha, Vaidya, Kumar, & Pai, 2001). This suggests that derivatives of naphtho[1,2-b]furan, such as "this compound," could be explored for similar biological activities, contributing to the development of new pharmacological agents.
Future Directions
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S/c1-13(2)31-23(26)21-14(3)32-22-18-10-5-4-9-17(18)20(12-19(21)22)24-33(29,30)16-8-6-7-15(11-16)25(27)28/h4-13,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGRPJKAVENBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.